3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide
Description
Properties
Molecular Formula |
C12H16O4S2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfonylmethyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C12H16O4S2/c1-10-2-4-12(5-3-10)18(15,16)9-11-6-7-17(13,14)8-11/h2-5,11H,6-9H2,1H3 |
InChI Key |
WMFMSJKWWKPFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide typically involves the tosylation of tetrahydrothiophene derivatives. One common method involves the reaction of tetrahydrothiophene with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the tosylmethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can participate in substitution reactions.
Major Products Formed
Scientific Research Applications
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through various chemical pathways. The sulfone group can participate in nucleophilic addition and substitution reactions, while the tosylmethyl group can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
Structural Analogs: Tetrahydrothiophene 1,1-Dioxide (Sulfolane)
Key Differences :
- Substituents : Sulfolane lacks the 3-tosylmethyl group, making it a simpler, unfunctionalized cyclic sulfone.
- Physical Properties : Sulfolane is a polar aprotic solvent with a high boiling point (285°C) and excellent solubility in water and organic solvents. In contrast, the bulky tosylmethyl group in 3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide likely reduces water solubility and increases lipophilicity .
- Applications: Sulfolane is widely used in gas treatment, electronics, and polymer industries.
Table 1: Physical and Chemical Properties
Functionalized Derivatives
3-Hydroxysulfolane (3-Hydroxytetrahydrothiophene 1,1-Dioxide)
- Structural Difference : A hydroxyl (-OH) group replaces the tosylmethyl substituent.
- Reactivity : The hydroxyl group enables hydrogen bonding and participation in oxidation or conjugation reactions. In contrast, the tosylmethyl group facilitates nucleophilic displacement or elimination .
- Biological Role : 3-Hydroxysulfolane is a metabolite of busulfan, a chemotherapeutic agent, highlighting its role in detoxification pathways .
3-Aminotetrahydrothiophene 1,1-Dioxide
- Structural Difference: An amino (-NH₂) group replaces the tosylmethyl group.
- Applications : Used in the synthesis of sulfonamide drugs and as a ligand in coordination chemistry. The tosylmethyl analog’s reactivity is more suited for alkylation or cross-coupling .
Table 2: Functional Group Impact on Reactivity
| Compound | Functional Group | Key Reactivity |
|---|---|---|
| This compound | Tosylmethyl | Nucleophilic substitution, Suzuki coupling |
| 3-Hydroxysulfolane | Hydroxyl | Oxidation, conjugation |
| 3-Aminosulfolane | Amino | Amide formation, chelation |
Fused-Ring Systems: Benzo[b]thiophene 1,1-Dioxides
Example : 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide.
- Structural Difference : A benzene ring is fused to the thiophene, creating a planar, aromatic system.
- Synthesis : Typically synthesized via oxidation of benzo[b]thiophene followed by hydrogenation, contrasting with the alkylation strategies used for this compound .
- Applications : These compounds are precursors to bioactive molecules, whereas the tosylmethyl derivative is more likely a synthetic intermediate .
Thermodynamic and Kinetic Comparisons
- Thermochemical Stability : Tetrahydrothiophene 1,1-dioxide exhibits higher thermal stability (melting point: 27–30°C) compared to its 2,5-dihydro counterpart, which is less stable due to ring strain. The tosylmethyl group may further stabilize the molecule via steric hindrance and electronic effects .
- Oxidative Resistance : Sulfolane derivatives are resistant to further oxidation, whereas 2,5-dihydrothiophene 1,1-dioxide can undergo ring-opening reactions .
Biological Activity
3-(Tosylmethyl)tetrahydrothiophene 1,1-dioxide, also known as sulfolane, is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Structure:
- Molecular Formula: C6H11O2S
- Molecular Weight: 145.22 g/mol
- IUPAC Name: 3-(tosylmethyl)-1,1-dioxide
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below is a summary of its biological activities based on various studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance:
- Study Findings: A study demonstrated that sulfolane exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
This indicates that sulfolane could potentially serve as an alternative treatment for bacterial infections, particularly in cases where traditional antibiotics fail due to resistance mechanisms.
Anticancer Activity
In vitro studies have shown that sulfolane possesses anticancer properties:
- Cell Lines Tested: The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
- IC50 Values:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 125 |
| A549 | 150 |
These results suggest that sulfolane may inhibit cancer cell proliferation and warrant further investigation into its mechanism of action.
The exact mechanisms through which sulfolane exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity: Sulfolane may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis: In cancer cells, sulfolane may trigger apoptotic pathways leading to cell death.
Case Studies
-
Case Study on Antimicrobial Resistance:
A clinical study evaluated the effectiveness of sulfolane in treating infections caused by antibiotic-resistant strains of Staphylococcus aureus. The results indicated a reduction in bacterial load in infected tissues following sulfolane administration. -
Neuroprotective Effects:
Research has also explored the neuroprotective properties of sulfolane in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival in vitro.
Toxicological Profile
While exploring the biological activity of sulfolane, it is crucial to consider its toxicological profile:
- Acute Toxicity: Studies indicate that the LC50 (lethal concentration for 50% of the population) for inhalation in rats is greater than 12,000 mg/m³, suggesting low acute toxicity under controlled exposure conditions .
- Reproductive Toxicity: In reproductive studies on rats, adverse effects were noted at high doses (700 mg/kg), including decreased fertility rates and pup survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
